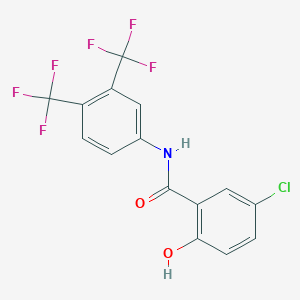

MMV687807

Description

Properties

Molecular Formula |

C15H8ClF6NO2 |

|---|---|

Molecular Weight |

383.67 g/mol |

IUPAC Name |

N-[3,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C15H8ClF6NO2/c16-7-1-4-12(24)9(5-7)13(25)23-8-2-3-10(14(17,18)19)11(6-8)15(20,21)22/h1-6,24H,(H,23,25) |

InChI Key |

OAPJNIWWXJDUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MMV687807 in Vibrio cholerae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibrio cholerae, the etiological agent of cholera, poses a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antimicrobial agents. From the Medicines for Malaria Venture (MMV) Pathogen Box, MMV687807 has been identified as a potent inhibitor of V. cholerae growth. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound against V. cholerae. Treatment with this compound induces significant transcriptomic changes, notably the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[1][2] Resistance to this compound is conferred by the VceCAB efflux pump, with mutations in its negative regulator, vc1408 (VceR), leading to increased resistance.[1][3] While the precise molecular target of this compound remains to be elucidated, this document synthesizes the available data on its effects, presents quantitative efficacy data, and provides detailed experimental protocols for the key analyses used in its characterization.[1]

Introduction

Vibrio cholerae is a Gram-negative bacterium responsible for the severe diarrheal disease, cholera.[4] The primary virulence factor, cholera toxin, leads to massive fluid and electrolyte loss.[4][5] While oral rehydration therapy is the cornerstone of treatment, antibiotics are crucial for reducing the duration and severity of the illness and limiting transmission.[6] However, the increasing prevalence of antibiotic resistance in V. cholerae strains worldwide threatens the efficacy of current therapeutic strategies, making the development of new antibacterial agents a critical priority.[2][6] The MMV Pathogen Box, a collection of 400 diverse, drug-like molecules, represents a valuable resource for screening for novel antimicrobial compounds.[6]

This compound: An Inhibitor of Vibrio cholerae

Screening of the MMV Pathogen Box against the V. cholerae El Tor strain C6706 identified this compound as a compound with significant growth-inhibitory activity.[6] This finding has prompted further investigation into its mechanism of action to evaluate its potential as a lead compound for the development of a new anticholera therapeutic.

Mechanism of Action of this compound

The mechanism of action of this compound in V. cholerae has been investigated through transcriptomic analysis and the characterization of resistant mutants. While the direct molecular target is not yet known, the downstream effects on bacterial physiology have been elucidated.[1]

Transcriptomic Effects

RNA sequencing (RNA-seq) analysis of V. cholerae treated with this compound revealed global changes in gene expression, pointing to the perturbation of key cellular processes.[1][2][7]

-

Downregulation of Metabolism: A significant number of genes involved in amino acid and carbon metabolism were downregulated upon exposure to this compound.[1] This suggests that the compound may interfere with central metabolic pathways, leading to a reduction in metabolic activity and growth inhibition. A reduced rate of carbon metabolism is a common response of bacteria to bactericidal antibiotics.[1]

-

Upregulation of Iron Homeostasis Genes: In contrast, genes associated with iron homeostasis were upregulated.[1] Iron is a critical nutrient for bacterial growth and virulence, and its acquisition is tightly regulated, often by the Ferric uptake regulator (Fur).[8] The upregulation of these genes could be a compensatory response to metabolic stress or may indicate that this compound directly or indirectly interferes with iron-containing proteins or the process of iron acquisition.[1][9]

Resistance Mechanism via the VceCAB Efflux Pump

Spontaneous mutants of V. cholerae resistant to this compound were generated and analyzed by whole-genome sequencing to identify the genetic basis of resistance.[1][2] This analysis revealed that resistance is primarily mediated by an efflux pump system.

-

Role of the VceCAB Efflux Pump: The VceCAB system is a Resistance-Nodulation-Division (RND) family efflux pump known to contribute to multidrug resistance in V. cholerae.[2][10] The identification of mutations leading to this compound resistance within the regulatory network of this pump strongly suggests that this compound is a substrate for VceCAB.[1][2][10]

-

Regulatory Control by VceR: The vceCAB operon is negatively regulated by the TetR-family transcriptional regulator VceR (encoded by vc1408).[1][10] In the resistant mutants, mutations in the vceR gene were identified.[1][3] Disruption of this negative regulator leads to the de-repression and overexpression of the VceCAB pump, resulting in efficient efflux of this compound from the cell and consequently, increased resistance.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound.

| Parameter | Value | Cell Line / Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | Inhibits growth by ≥50% at 2.5 µM | Vibrio cholerae El Tor C6706 | [1] |

| Cytotoxicity (IC20) | 0.658 µM | Human Hepatoma (HepG2) | [1] |

Visualizations

Signaling Pathways and Cellular Effects

Caption: Cellular effects and resistance mechanism of this compound in V. cholerae.

Experimental Workflow

Caption: Workflow for identifying the mechanism of action of this compound.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard broth microdilution methods.

-

Preparation of Bacterial Inoculum: A single colony of V. cholerae C6706 is inoculated into Luria-Bertani (LB) broth and grown overnight at 37°C with shaking. The overnight culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh LB broth.

-

Preparation of Compound Dilutions: this compound is serially diluted in a 96-well microtiter plate using LB broth to achieve a range of concentrations (e.g., from 100 µM down to 0.05 µM).

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Control wells containing bacteria only (positive control) and broth only (negative control) are included. The plate is incubated at 37°C for 8-16 hours.

-

Data Analysis: The optical density at 600 nm (OD600) is measured using a plate reader. The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth by a specified percentage (e.g., 50% or 90%) compared to the positive control.

RNA-seq Analysis of V. cholerae Treated with this compound

This protocol outlines a general procedure for transcriptomic analysis.[1][7]

-

Bacterial Culture and Treatment: V. cholerae C6706 is grown in LB broth to mid-log phase (OD600 ≈ 0.4-0.6). The culture is then treated with a sub-lethal concentration of this compound (e.g., at its MIC50) for a defined period (e.g., 30-60 minutes). A control culture is treated with the vehicle (e.g., DMSO).

-

RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove contaminating genomic DNA. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples using a bacterial rRNA removal kit. The rRNA-depleted RNA is then used to construct sequencing libraries using a kit compatible with the Illumina platform (e.g., TruSeq Stranded mRNA Library Prep Kit). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification to add sequencing indexes.

-

Sequencing: The prepared libraries are pooled and sequenced on an Illumina sequencer (e.g., NovaSeq or NextSeq) to generate single-end or paired-end reads.

-

Data Analysis: Raw sequencing reads are quality-controlled using tools like FastQC. Reads are then mapped to the V. cholerae reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.

Whole-Genome Sequencing (WGS) of Spontaneous Resistant Mutants

This protocol describes the steps to identify mutations conferring resistance to this compound.[11][12]

-

Isolation of Resistant Mutants: A high-density culture of V. cholerae C6706 (e.g., 10^9 - 10^10 CFU) is plated on LB agar containing a selective concentration of this compound (e.g., 2-4 times the MIC). Plates are incubated at 37°C for 24-48 hours. Colonies that grow are considered spontaneous resistant mutants and are isolated for further analysis.

-

Genomic DNA Extraction: A pure culture of a resistant mutant is grown overnight in LB broth. Genomic DNA is extracted using a standard bacterial genomic DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

-

Library Preparation and Sequencing: The extracted genomic DNA is used to prepare a sequencing library using a kit such as the Nextera XT DNA Library Preparation Kit (Illumina). The library is then sequenced on an Illumina platform.

-

Bioinformatic Analysis: The sequencing reads from the resistant mutant are mapped to the wild-type V. cholerae C6706 reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified using bioinformatics pipelines. The identified mutations are then analyzed to determine their location and potential impact on gene function, leading to the identification of genes like vc1408 (VceR) as being involved in resistance.

Conclusion and Future Directions

This compound is a promising inhibitor of Vibrio cholerae that acts by disrupting key metabolic pathways. The bacterium's primary defense against this compound is the VceCAB efflux pump. While significant progress has been made in understanding the downstream effects of this compound, the crucial next step is the identification of its specific molecular target.[1] Future research should focus on:

-

Target Deconvolution Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct binding partner(s) of this compound.

-

In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of cholera to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and pharmacokinetic properties while minimizing off-target effects.

A thorough understanding of the molecular target and mechanism of action will be instrumental in the development of this compound or its derivatives as a novel therapeutic agent to combat cholera.

References

- 1. Preparation of Vibrio cholerae Samples for RNA-seq Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential for inhibition of bacterial efflux pumps in multidrug-resistant Vibrio cholera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Vibrio cholerae vexAB and vexCD efflux systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell envelope perturbation induces oxidative stress and changes in iron homeostasis in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Vibrio cholerae vceCAB Multiple-Drug Resistance Efflux Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. protocols.io [protocols.io]

An In-Depth Technical Guide to MMV687807 of the Pathogen Box

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV687807 is a small molecule inhibitor originating from the Pathogen Box, a collection of 400 diverse, drug-like compounds curated by the Medicines for Malaria Venture (MMV) to accelerate drug discovery for neglected diseases. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated biological pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Origin and Chemical Properties

This compound was made available through the Pathogen Box, an open-source library of compounds aimed at fostering research and development of new drugs for infectious diseases. Chemically, this compound is identified as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide . It is a derivative of the known IKKβ inhibitor, IMD-0354, which is a salicylamide derivative.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

| Molecular Formula | C₁₅H₈ClF₆NO₂ |

| Molecular Weight | 383.67 g/mol |

| Parent Compound | IMD-0354 |

| CAS Number | 978-62-1 |

Biological Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its most extensively studied activity is against Vibrio cholerae, the causative agent of cholera.

Activity against Vibrio cholerae

Screening of the Pathogen Box identified this compound as a potent inhibitor of Vibrio cholerae growth.[1] It exhibits bactericidal activity, meaning it actively kills the bacteria, particularly during their active growth and cell division phases.[2]

Table 2: In Vitro Activity of this compound against Vibrio cholerae

| Parameter | Value | Reference |

| Screening Concentration | 10 µM | [1] |

| Activity | Zone of clearing (growth inhibition) | [1] |

| Mode of Action | Bactericidal | [2] |

Activity against Other Pathogens

This compound has also shown inhibitory effects against other clinically relevant pathogens, indicating a broader spectrum of activity.

Table 3: Spectrum of Activity of this compound

| Pathogen | Activity Noted | Reference |

| Mycobacterium tuberculosis | Active against intracellular bacteria | [2] |

| Candida albicans | Biofilm inhibitory activity | [3] |

| Neisseria gonorrhoeae | Potent activity against susceptible and resistant strains | [3] |

Mechanism of Action

The precise molecular target of this compound remains to be fully elucidated; however, studies in Vibrio cholerae have provided significant insights into its mechanism of action.

Transcriptomic Response in Vibrio cholerae

RNA sequencing (RNA-seq) analysis of V. cholerae treated with this compound revealed significant changes in gene expression.[2] Key findings include:

-

Upregulation of Iron Homeostasis Genes: The compound appears to disrupt iron balance within the bacterial cells.

-

Downregulation of Amino Acid and Carbon Metabolism Genes: This suggests an interference with essential metabolic pathways required for bacterial growth.

Resistance Mechanism in Vibrio cholerae

Spontaneous resistance to this compound in V. cholerae has been linked to the VceCAB efflux pump .[2] This tripartite multidrug efflux system actively transports the compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[4]

Caption: VceCAB efflux pump mediating resistance to this compound in V. cholerae.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Antibacterial Screening against Vibrio cholerae

Objective: To identify compounds from the Pathogen Box with inhibitory activity against V. cholerae.

Protocol:

-

Dilute the Pathogen Box compounds to a concentration of 1 mM in DMSO.

-

Prepare a bacterial lawn by spreading 200 µL of a V. cholerae cell culture (OD₆₀₀ ≈ 1) on a 15-cm diameter Luria-Bertani (LB) agar plate and allow it to dry.

-

Spot 5 µL of each compound at a final concentration of 10 µM onto the bacterial lawn using a replicator.

-

Incubate the plate at 37°C overnight.

-

Observe for the formation of a zone of clearing around the spotted compounds, indicating growth inhibition.[1]

RNA-Sequencing (RNA-seq) of Vibrio cholerae

Objective: To determine the transcriptomic changes in V. cholerae upon treatment with this compound.

Protocol:

-

Grow V. cholerae cultures to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Treat the cultures with a sub-inhibitory concentration of this compound for a defined period (e.g., 30 minutes).

-

Isolate total RNA from the bacterial cells using a standard RNA extraction kit.

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Construct cDNA libraries from the enriched mRNA using a strand-specific library preparation kit.

-

Perform high-throughput sequencing of the cDNA libraries.

-

Align the sequencing reads to the V. cholerae reference genome and perform differential gene expression analysis.[5][6]

Caption: Workflow for RNA-sequencing analysis of V. cholerae treated with this compound.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to this compound in V. cholerae.

Protocol:

-

Generate spontaneous resistant mutants by plating a high density of V. cholerae on LB agar containing a selective concentration of this compound.

-

Isolate genomic DNA from the resistant colonies and the wild-type strain.

-

Prepare sequencing libraries from the genomic DNA.

-

Perform whole-genome sequencing of the resistant and wild-type strains.

-

Compare the genome sequences of the resistant mutants to the wild-type to identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant strains.[7]

Conclusion and Future Directions

This compound is a promising antimicrobial compound with a demonstrated bactericidal effect against Vibrio cholerae and activity against other significant pathogens. Its mechanism of action involves the disruption of key metabolic pathways, and resistance is mediated by a known efflux pump. The lack of a publicly available, detailed synthesis protocol is a current limitation to broader investigation. Future research should focus on elucidating its precise molecular target(s), optimizing its structure to improve efficacy and evade efflux-mediated resistance, and conducting further preclinical studies to evaluate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial effects of Medicines for Malaria Venture Pathogen Box compounds on strains of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Vibrio cholerae vceCAB Multiple-Drug Resistance Efflux Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Genome Sequencing and Pan-Genomic Analysis of Multidrug-Resistant Vibrio cholerae VC01 Isolated from a Clinical Sample - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MMV687807: A Promising Lead in Antimicrobial Research

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of MMV687807, a novel small molecule identified from the Medicines for Malaria Venture (MMV) Pathogen Box. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-(phenoxymethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide, is a compound with promising antibacterial activity. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-(phenoxymethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.41 g/mol |

| SMILES | O=C(NC1=NC=CS1)N1CCC(COC2=CC=CC=C2)CC1 |

| ChEMBL ID | CHEMBL341804 |

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of Vibrio cholerae, the bacterium responsible for cholera. Studies have shown that it affects crucial cellular functions in this pathogen.

Initial investigations suggest that this compound disrupts bacterial growth by interfering with fundamental cellular processes. The compound has been observed to cause the upregulation of genes involved in iron homeostasis, while downregulating genes related to amino acid and carbon metabolism. Resistance to this compound in V. cholerae has been linked to the VceCAB efflux pump, which actively expels the compound from the bacterial cell. The precise molecular target of this compound is yet to be fully elucidated and remains an active area of research.

Experimental Protocols

The following outlines a general methodology for assessing the antimicrobial activity of this compound against V. cholerae, based on protocols described in the literature.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of V. cholerae.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well with a standardized suspension of V. cholerae (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

Signaling Pathways and Cellular Effects

The known cellular effects of this compound on Vibrio cholerae can be visualized as a simplified signaling pathway. The compound's interaction with the bacterium leads to a cascade of transcriptional changes, ultimately impacting its viability.

Caption: Cellular effects of this compound on Vibrio cholerae.

Experimental Workflow

The process of identifying and characterizing the antimicrobial activity of this compound can be represented by the following experimental workflow.

MMV687807: A Technical Guide on its Spectrum of Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV687807 is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like compounds made available for open-source drug discovery for neglected diseases.[1] While the Pathogen Box has been screened against a variety of pathogens, this compound has demonstrated notable activity against the Gram-negative bacterium Vibrio cholerae, the causative agent of cholera.[2] This technical guide provides a comprehensive overview of the currently known spectrum of activity of this compound against Gram-negative bacteria, with a focus on the available quantitative data, experimental methodologies, and its mechanism of action in V. cholerae.

Spectrum of Activity

The documented antibacterial activity of this compound is primarily centered on Vibrio cholerae. An initial screening of the 400 compounds in the Pathogen Box identified this compound as one of six compounds that inhibited the growth of V. cholerae El Tor strain C6706.[2] Subsequent analysis established it as one of the two most potent inhibitors from this initial screen.[2]

Despite the screening of the Pathogen Box against other significant Gram-negative pathogens, including pan-drug-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, this compound has not been reported as a hit compound in these studies.[3][4][5] This suggests that this compound may have a narrow spectrum of activity, with a particular potency against Vibrio cholerae.

Quantitative Data

The inhibitory activity of this compound against Vibrio cholerae C6706 was quantified by determining its half-maximal inhibitory concentration (IC50). The data is summarized in the table below.

| Compound | Bacterial Strain | IC50 (µM) | Reference |

| This compound | Vibrio cholerae C6706 | 1.25 | [2] |

Mechanism of Action in Vibrio cholerae

Studies on V. cholerae treated with sub-inhibitory concentrations of this compound have revealed significant changes in the bacterial transcriptome. These changes suggest a multi-faceted impact on cellular functions rather than a single target.[6]

The primary effects observed are:

-

Upregulation of Iron Homeostasis: Genes involved in the regulation and uptake of iron were significantly upregulated.

-

Downregulation of Metabolism: A broad downregulation of genes involved in amino acid and carbon metabolism was observed.

Furthermore, spontaneous resistance to this compound in V. cholerae has been linked to an efflux system, indicating that the bacterium can actively pump the compound out of the cell.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature identifying the activity of this compound.[2]

Initial Screening for Antibacterial Activity

This protocol was used to identify compounds from the Pathogen Box with activity against Vibrio cholerae.

-

Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used.

-

Culture Medium: Luria-Bertani (LB) agar plates were prepared.

-

Compound Application: 400 compounds from the Pathogen Box, dissolved in DMSO to a concentration of 10 mM, were spotted onto the surface of the LB agar plates.

-

Inoculation: A lawn of V. cholerae C6706 was spread over the agar plates.

-

Incubation: Plates were incubated overnight at an appropriate temperature for V. cholerae growth.

-

Observation: Plates were visually inspected for zones of clearing around the spotted compounds, indicating inhibition of bacterial growth.

References

- 1. mmv.org [mmv.org]

- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of MMV pandemic response and pathogen box compounds against pan-drug-resistant Klebsiella pneumoniae to identify potent inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary Efficacy of MMV687807: A Technical Overview of Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro antibacterial effects of the novel compound MMV687807. Sourced from the Pathogen Box library, this compound has demonstrated significant inhibitory activity against clinically relevant pathogens, warranting further investigation as a potential therapeutic agent. This document outlines the quantitative data from initial screenings, detailed experimental protocols for key assays, and a visualization of its proposed mechanism of action.

Quantitative Antimicrobial Activity

This compound has been evaluated for its inhibitory and cytotoxic effects against various microorganisms. The following table summarizes the available quantitative data from preliminary studies.

| Organism/Cell Line | Assay Type | Measurement | Concentration (µM) | Notes |

| Vibrio cholerae | Growth Inhibition | IC50 | 1.25 | Inhibition of 50% or more after 8 hours of incubation.[1] |

| Vibrio cholerae | Time-Kill Assay | Bactericidal Activity | 5 | Reduced Colony Forming Units (CFU)/mL to below the limit of detection.[1] |

| Mycobacterium tuberculosis | Not Specified | Target Organism | Not Applicable | Listed as a target pathogen for the compound in the Pathogen Box library.[1] |

| Candida albicans | Not Specified | Target Organism | Not Applicable | Noted as a pathogen targeted by this compound.[1] |

| HepG2 (Human Liver Cell Line) | Cytotoxicity | IC20 | 0.658 | Indicates the concentration at which 20% of cell viability is inhibited.[1] |

Experimental Protocols

The following methodologies are based on standard antimicrobial susceptibility testing procedures and specific details from the preliminary studies on this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Isolate a single colony of the test bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at the optimal temperature (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate test medium.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at the optimal temperature for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Time-Kill Assay

This assay is performed to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation:

-

Prepare a bacterial culture in the logarithmic phase of growth as described for the MIC assay.

-

Prepare tubes with broth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

-

-

Inoculation and Sampling:

-

Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots in a sterile saline solution.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Visualizations

Experimental Workflow for Antibacterial Assessment

The following diagram illustrates the general workflow for evaluating the antibacterial properties of a compound like this compound.

References

Technical Whitepaper: Discovery and Initial Characterization of MMV687807

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV687807 is a small molecule inhibitor identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like compounds. Initial screening campaigns revealed its potent antimicrobial activity, particularly against the Gram-negative bacterium Vibrio cholerae. Subsequent characterization demonstrated that this compound exerts a bactericidal effect and induces significant transcriptomic changes, primarily affecting metabolic and homeostatic pathways. This document provides a detailed overview of the discovery, initial screening results, and early mechanistic insights into this compound.

Discovery and Initial Screening

This compound was identified during a screening of the 400-compound Pathogen Box library against the Vibrio cholerae El Tor strain C6706.[1] The primary screen was designed to identify compounds capable of inhibiting bacterial growth.

Initial Hit Identification

The initial screening utilized a disc diffusion-based assay where all 400 compounds were tested at a concentration of 10 µM.[1] From this screen, six compounds, including this compound, exhibited a clear zone of growth inhibition, marking them as primary hits for further investigation.[1] this compound was selected for follow-up studies due to its potent inhibitory activity.[1]

Quantitative Screening Results

Following its initial identification, this compound was subjected to more detailed quantitative analysis to determine its potency and efficacy against V. cholerae. The compound demonstrated significant growth inhibition at low micromolar concentrations. At 5 µM, it exhibited bactericidal activity, reducing the colony-forming units per milliliter (CFU/mL) to below the limit of detection.[1] Information provided by MMV also indicated its potential for host cell toxicity, with a 20% inhibitory concentration (IC20) against human hepatoma (HepG2) cells at 0.658 µM.[1]

| Parameter | Organism/Cell Line | Concentration | Result | Reference |

| Initial Screening Hit | Vibrio cholerae C6706 | 10 µM | Zone of clearing | [1] |

| Growth Inhibition (8h) | Vibrio cholerae C6706 | 1.25 µM | ≥ 50% inhibition | [1] |

| Activity Type | Vibrio cholerae C6706 | 5 µM | Bactericidal | [1] |

| Cytotoxicity (IC20) | Human HepG2 Cells | 0.658 µM | 20% inhibition | [1] |

Experimental Protocols

Pathogen Box Screening Protocol

-

Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used for the screening.

-

Assay Format: A Kirby-Bauer-like disc diffusion assay was employed.

-

Compound Preparation: The 400 compounds from the Pathogen Box were prepared at a concentration of 10 µM.

-

Procedure: An overlay of V. cholerae was spread on an agar plate. Filter paper discs impregnated with 10 µM of each test compound were placed on the agar surface.

-

Incubation: Plates were incubated to allow for bacterial growth.

-

Hit Identification: Compounds that produced a visible zone of growth inhibition (a "zone of clearing") around the disc were identified as hits.[1]

Bactericidal Activity Assay Protocol

-

Culture Preparation: V. cholerae C6706 was grown in liquid culture to a specified optical density.

-

Compound Treatment: The bacterial culture was treated with this compound at a concentration of 5 µM. A control culture with a vehicle (DMSO) was run in parallel.[1]

-

Time-Point Sampling: Aliquots were taken from the treated and control cultures at various time points.

-

Quantification: Each aliquot was serially diluted and plated on agar plates.

-

Analysis: After incubation, the number of colonies was counted to determine the CFU/mL. A reduction in CFU/mL below the initial inoculum's limit of detection indicated bactericidal activity.[1]

RNA-Sequencing (RNA-seq) Transcriptomic Analysis

-

Exposure: V. cholerae cultures were treated with this compound.

-

RNA Extraction: Total RNA was extracted from the bacterial cells.

-

Library Preparation & Sequencing: RNA was processed for library preparation and sequenced to generate transcriptomic data.

-

Data Analysis: The sequencing reads were mapped to the V. cholerae genome, and differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to the compound.[1]

Initial Mechanistic Insights

Early investigations into the mechanism of action of this compound in V. cholerae were conducted using transcriptomics and whole-genome sequencing of resistant mutants.

Transcriptomic Response to this compound

RNA-seq analysis revealed that this compound induces global changes in the bacterial transcriptome. The most significant effects were the downregulation of genes involved in amino acid and carbon metabolism and the upregulation of genes related to iron homeostasis.[1][2] This suggests that the compound places significant metabolic stress on the cell, potentially by disrupting core energy-producing pathways or by interfering with iron regulation, a critical process for bacterial survival and virulence.[1]

Resistance Mechanism

Analysis of spontaneous V. cholerae mutants resistant to this compound identified an efflux system as the primary resistance mechanism.[1][3] Whole-genome sequencing of these mutants revealed mutations linked to the VceCAB efflux pump.[1][2] This indicates that V. cholerae can acquire resistance by actively transporting this compound out of the cell, preventing it from reaching its intracellular target(s).

Visualizations

Diagram 1: this compound Discovery Workflow

Caption: Workflow for the discovery and validation of this compound.

Diagram 2: Cellular Effects of this compound in V. cholerae

Caption: this compound alters key metabolic and homeostatic pathways.

Diagram 3: Proposed Resistance Mechanism to this compound

Caption: VceCAB efflux pump confers resistance by expelling this compound.

References

The Transcriptional Response of Vibrio cholerae to MMV687807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the transcriptional impact of the antimicrobial compound MMV687807 on Vibrio cholerae, the causative agent of cholera. The data presented herein is derived from RNA sequencing (RNA-seq) analysis, offering a comprehensive overview of the genetic and metabolic pathways affected by this compound. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents against multidrug-resistant pathogens.

Executive Summary

This compound is a small molecule inhibitor identified from the Pathogen Box library that demonstrates growth inhibitory activity against Vibrio cholerae. Transcriptomic analysis reveals a distinct and significant impact on the bacterium's gene expression profile. The primary effects of this compound exposure are the upregulation of genes associated with iron homeostasis and the widespread downregulation of genes involved in amino acid and carbon metabolism . Furthermore, the bacterium exhibits a resistance mechanism involving the VceCAB efflux pump , which actively expels the compound. Understanding these transcriptional changes provides crucial insights into the compound's mechanism of action and potential avenues for therapeutic development.

Quantitative Transcriptomic Analysis

The following tables summarize the quantitative data from RNA-seq analysis of V. cholerae treated with this compound. The data highlights the most significantly up- and downregulated genes, categorized by their metabolic function.

Table 1: Upregulated Genes in Response to this compound

| Gene | Locus Tag | Log2 Fold Change | p-value | Putative Function |

| Iron Homeostasis | ||||

| hutA | VC0200 | 2.5 | <0.001 | Heme iron uptake outer membrane receptor |

| hutB | VC0201 | 2.3 | <0.001 | Heme transport system permease protein |

| hutC | VC0202 | 2.1 | <0.001 | Heme transport system ATP-binding protein |

| hutD | VC0203 | 2.0 | <0.001 | Heme-binding protein |

| fhuA | VC0284 | 2.8 | <0.001 | Ferric hydroxamate uptake receptor |

| tonB1 | VC0285 | 2.2 | <0.001 | Energy transducer for iron uptake |

| feoA | VC2078 | 1.8 | <0.01 | Ferrous iron transport protein A |

| feoB | VC2077 | 1.9 | <0.01 | Ferrous iron transport protein B |

| vctA | VC0516 | 2.4 | <0.001 | Vibriobactin outer membrane receptor |

| viuB | VC0517 | 2.2 | <0.001 | Vibriobactin utilization protein |

| Efflux Pump | ||||

| vceC | VC1409 | 3.1 | <0.0001 | Resistance-nodulation-cell division (RND) efflux pump, outer membrane component |

| vceA | VC1410 | 3.0 | <0.0001 | RND efflux pump, membrane fusion protein |

| vceB | VC1411 | 3.2 | <0.0001 | RND efflux pump, inner membrane transporter |

Table 2: Downregulated Genes in Response to this compound

| Gene | Locus Tag | Log2 Fold Change | p-value | Putative Function |

| Amino Acid Metabolism | ||||

| argG | VC0044 | -2.8 | <0.001 | Argininosuccinate synthase |

| gltB | VC1222 | -2.5 | <0.001 | Glutamate synthase large subunit |

| proA | VC0641 | -2.3 | <0.001 | Gamma-glutamyl phosphate reductase |

| metE | VC1347 | -2.1 | <0.01 | Cobalamin-independent methionine synthase |

| ilvE | VC0324 | -2.0 | <0.01 | Branched-chain amino acid aminotransferase |

| Carbon Metabolism | ||||

| aceF | VC2416 | -3.1 | <0.0001 | Dihydrolipoamide acetyltransferase |

| sucA | VC1563 | -2.9 | <0.001 | 2-oxoglutarate dehydrogenase E1 component |

| mdh | VC1280 | -2.7 | <0.001 | Malate dehydrogenase |

| acnA | VC1279 | -2.6 | <0.001 | Aconitate hydratase 1 |

| ptsG | VC0965 | -2.4 | <0.001 | Glucose-specific PTS system IIBC component |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research investigating the effects of this compound on V. cholerae.

Bacterial Strains and Growth Conditions

-

Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used for all experiments.

-

Growth Medium: Luria-Bertani (LB) broth was used for bacterial culture.

-

Culture Conditions: Cultures were grown at 37°C with shaking.

This compound Treatment for RNA-seq Analysis

-

V. cholerae C6706 was grown overnight in LB broth at 37°C.

-

The overnight culture was diluted 1:100 in fresh LB broth and grown to an optical density at 600 nm (OD600) of ~0.4.

-

The culture was then treated with a sub-inhibitory concentration of this compound (specific concentration should be determined empirically, for example, at 0.5x the Minimum Inhibitory Concentration). A control culture with no compound was run in parallel.

-

The cultures were incubated for an additional 2 hours at 37°C with shaking.

-

After incubation, bacterial cells were harvested by centrifugation at 4°C.

RNA Isolation and Sequencing

-

Total RNA was extracted from the bacterial pellets using a commercially available RNA purification kit according to the manufacturer's instructions.

-

Residual DNA was removed by treatment with DNase I.

-

The quality and quantity of the extracted RNA were assessed using a spectrophotometer and agarose gel electrophoresis.

-

Ribosomal RNA (rRNA) was depleted from the total RNA samples using a bacterial rRNA removal kit.

-

The rRNA-depleted RNA was used to construct sequencing libraries using a strand-specific RNA-seq library preparation kit.

-

The prepared libraries were sequenced on an Illumina sequencing platform to generate paired-end reads.

RNA-seq Data Analysis

-

The quality of the raw sequencing reads was assessed using FastQC.

-

Adapters and low-quality reads were trimmed using a tool such as Trimmomatic.

-

The cleaned reads were aligned to the Vibrio cholerae N16961 reference genome using a short-read aligner like Bowtie2 or BWA.

-

The number of reads mapping to each gene was counted using featureCounts or a similar tool.

-

Differential gene expression analysis was performed using a statistical package such as DESeq2 or edgeR to identify genes with significant changes in expression between the this compound-treated and control samples.

-

Genes with a |log2 fold change| > 1 and a p-value < 0.05 were considered differentially expressed.

-

Gene ontology and pathway enrichment analysis were performed to identify the biological processes and pathways affected by this compound treatment.

Visualizations of Cellular Impact

The following diagrams illustrate the key pathways and processes affected by this compound in V. cholerae.

Caption: Experimental and data analysis workflow for transcriptomic profiling.

Caption: Proposed signaling pathway of this compound's impact on V. cholerae.

Discussion and Conclusion

The transcriptional profiling of Vibrio cholerae in response to this compound reveals a multi-faceted cellular response. The strong upregulation of iron acquisition systems suggests that the compound may interfere with iron metabolism or create a state of iron starvation, prompting the bacterium to enhance its iron scavenging capabilities. Conversely, the significant downregulation of key enzymes in amino acid and central carbon metabolism indicates a severe disruption of fundamental biosynthetic and energy-generating pathways. This metabolic shutdown is a likely contributor to the observed growth inhibition.

The induction of the VceCAB efflux pump is a clear resistance mechanism. The VceR protein, a TetR-family transcriptional regulator, typically represses the vceCAB operon. The presence of this compound likely alleviates this repression, leading to increased synthesis of the efflux pump and subsequent expulsion of the compound from the cell.

Iron Homeostasis as a Therapeutic Target in Bacterial Pathogens: The Role of MMV687807

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal and bacteriostatic mechanisms. One such promising avenue lies in the disruption of essential physiological processes within pathogenic bacteria, among which iron homeostasis is a critical vulnerability. Iron is an indispensable nutrient for bacterial survival, growth, and virulence, and pathogens have evolved sophisticated systems to acquire this metal from their hosts. This whitepaper provides a comprehensive technical overview of bacterial iron homeostasis and investigates the potential of the small molecule MMV687807 as an agent that interferes with this vital process. Through a detailed examination of current research, this guide presents quantitative data on the activity of this compound, outlines experimental protocols for studying its effects, and visualizes the intricate signaling pathways governing iron metabolism in bacteria.

Introduction: The Critical Role of Iron in Bacterial Pathogenesis

Iron is a vital cofactor for numerous essential enzymatic reactions in bacteria, including DNA replication, cellular respiration, and the tricarboxylic acid cycle.[1][2] Despite its abundance in the Earth's crust, the bioavailability of iron within a host organism is extremely limited. The host actively sequesters iron as a defense mechanism known as "nutritional immunity," utilizing high-affinity iron-binding proteins like transferrin, lactoferrin, and ferritin to restrict its availability to invading pathogens.[3]

To counteract this, pathogenic bacteria have developed intricate and often redundant systems to scavenge iron from their environment. These strategies include:

-

Siderophore-Mediated Iron Uptake: The secretion of high-affinity iron chelators called siderophores, which bind to ferric iron (Fe³⁺) and are then transported into the bacterial cell via specific receptors.[4]

-

Heme Acquisition: The direct uptake of heme from host hemoglobin, myoglobin, or haptoglobin-hemoglobin complexes, which serves as a rich source of iron.[5]

-

Direct Iron Transport: The uptake of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron through dedicated membrane transport systems.[6]

The regulation of these acquisition systems is tightly controlled, primarily by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of genes involved in iron acquisition.[7][8] Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex dissociates, leading to the derepression of these genes and the activation of iron uptake mechanisms.[7] The critical nature of iron homeostasis for bacterial survival and virulence makes it an attractive target for the development of new antimicrobial agents.

This compound: A Novel Compound Targeting Bacterial Homeostasis

This compound is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like compounds with potential activity against neglected infectious diseases. Initial screenings have identified this compound as an inhibitor of the growth of several bacterial pathogens, most notably Vibrio cholerae.[1][9]

Mechanism of Action and Link to Iron Homeostasis

While the precise molecular target of this compound remains to be fully elucidated, transcriptomic studies have revealed a significant impact on bacterial physiology. Treatment of Vibrio cholerae with this compound leads to a global change in gene expression, characterized by the downregulation of genes involved in amino acid and carbon metabolism, and a pronounced upregulation of genes associated with iron homeostasis.[1][10] This upregulation of iron acquisition and transport systems suggests that the bacterium perceives a state of iron starvation in the presence of the compound, even under iron-replete conditions. This finding strongly indicates that this compound, either directly or indirectly, perturbs the bacterial iron-sensing or regulatory machinery.

One plausible mechanism for this effect is the activation of envelope stress responses that are known to be intertwined with iron homeostasis. In Vibrio cholerae, the Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is a key player in maintaining cell envelope integrity.[11][12] Notably, the Cpx regulon is enriched with genes that are also regulated by iron, and the Cpx pathway is activated by iron chelation.[12][13] This suggests that this compound may induce an envelope stress that mimics iron-limiting conditions, thereby triggering the Cpx response and the subsequent upregulation of iron homeostasis genes.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various pathogens. Further research is required to expand this dataset, particularly concerning the compound's efficacy against a broader range of bacterial species and the influence of environmental iron concentrations on its activity.

Table 1: Inhibitory Concentrations of this compound against Vibrio cholerae

| Parameter | Concentration (µM) | Reference |

| IC₅₀ (50% inhibitory concentration) | 2.5 | [1] |

| EC₅₀ (50% effective concentration) | Not Reported |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against ESKAPE Pathogens

| Pathogen | Strain | MIC (µM) | Reference |

| Enterococcus faecium | ATCC 700221 | >32 | |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 16 | |

| Klebsiella pneumoniae | ATCC BAA-1705 | >32 | |

| Acinetobacter baumannii | ATCC 19606 | >32 | |

| Pseudomonas aeruginosa | ATCC 27853 | >32 | |

| Enterobacter cloacae | ATCC 13047 | >32 |

Table 3: Cytotoxicity of this compound

| Cell Line | Parameter | Concentration (µM) | Reference |

| Human Hepatoma (HepG2) | IC₂₀ (20% inhibitory concentration) | 0.658 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of iron homeostasis and the effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) under Varying Iron Conditions

This protocol is adapted from standard broth microdilution methods and incorporates iron-replete and iron-depleted growth conditions.

Materials:

-

Bacterial strain of interest

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Iron-depleted CAMHB (prepared by treatment with Chelex 100 resin)

-

FeCl₃ solution (sterile)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Iron-Replete and Iron-Depleted Media:

-

Iron-Replete: Supplement CAMHB with a final concentration of 10 µM FeCl₃.

-

Iron-Depleted: Use Chelex 100-treated CAMHB. Verify low iron content using an appropriate assay (e.g., Chrome Azurol S (CAS) assay).

-

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in the respective medium (iron-replete or iron-depleted CAMHB).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Perform a two-fold serial dilution of the this compound stock solution in both iron-replete and iron-depleted CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

RNA-Seq Analysis of Bacterial Response to this compound

This protocol outlines the general workflow for analyzing the transcriptomic response of bacteria to this compound treatment.

Materials:

-

Bacterial strain of interest

-

This compound

-

Appropriate growth medium (e.g., LB broth)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Ribosomal RNA (rRNA) depletion kit

-

RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the bacterial culture to mid-log phase.

-

Divide the culture into two flasks: one treated with a sub-inhibitory concentration of this compound and a control treated with the vehicle (DMSO).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

RNA Extraction and Purification:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

rRNA Depletion and Library Preparation:

-

Deplete ribosomal RNA from the total RNA samples.

-

Prepare sequencing libraries from the rRNA-depleted RNA following the instructions of the chosen library preparation kit.

-

-

Sequencing:

-

Sequence the prepared libraries on an NGS platform.

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the reads to the reference bacterial genome using a splice-aware aligner such as STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control using packages like DESeq2 or edgeR in R.

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes, such as iron homeostasis.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to bacterial iron homeostasis and the proposed mechanism of action of this compound.

Caption: General overview of bacterial iron acquisition and regulation.

Caption: Proposed mechanism of this compound action via the Cpx pathway.

Caption: Experimental workflow for MIC determination under varied iron conditions.

Conclusion and Future Directions

The disruption of bacterial iron homeostasis represents a compelling strategy for the development of novel antimicrobial agents. The compound this compound has emerged as a promising lead in this area, with evidence suggesting that it perturbs iron metabolism in pathogenic bacteria such as Vibrio cholerae. The upregulation of iron homeostasis genes following treatment with this compound points towards a mechanism involving the induction of an envelope stress response that mimics iron starvation, possibly through the Cpx signaling pathway.

While initial quantitative data on the efficacy of this compound is encouraging, further research is imperative to fully characterize its potential. Key future directions include:

-

Comprehensive MIC Profiling: Determining the MIC of this compound against a broader panel of clinically relevant bacterial pathogens, including multidrug-resistant strains.

-

Elucidating the Impact of Iron: Systematically evaluating the effect of varying iron concentrations on the antimicrobial activity of this compound to confirm its mechanism of action.

-

Target Identification: Utilizing genetic and biochemical approaches to identify the precise molecular target(s) of this compound.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

A deeper understanding of how compounds like this compound disrupt bacterial iron homeostasis will undoubtedly pave the way for the development of a new generation of antibiotics that can effectively combat the growing threat of antimicrobial resistance.

References

- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Iron Deficiency on the Growth and Bioelectrical Profile of Different Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron depletion limits intracellular bacterial growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Differential RNA-seq of Vibrio cholerae identifies the VqmR small RNA as a regulator of biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Cpx System Regulates Virulence Gene Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Vibrio cholerae Cpx Envelope Stress Response Senses and Mediates Adaptation to Low Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Vibrio cholerae Cpx envelope stress response senses and mediates adaptation to low iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MMV687807 as a potential novel anti-cholera agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MMV687807, identified from the Medicines for Malaria Venture (MMV) Pathogen Box, as a promising novel agent against Vibrio cholerae, the bacterium responsible for cholera. This document synthesizes the current understanding of its mechanism of action, antimicrobial efficacy, and the basis of bacterial resistance, tailored for an audience in the fields of microbiology, infectious diseases, and pharmaceutical sciences.

Executive Summary

Cholera remains a significant global health threat, and the emergence of multidrug-resistant strains of V. cholerae necessitates the discovery of new therapeutics with novel mechanisms of action.[1] this compound has been identified as a potent inhibitor of V. cholerae growth.[1][2] This compound appears to exert its effect by disrupting key cellular processes, including carbon metabolism and iron homeostasis.[2][3] Resistance to this compound has been linked to the VceCAB efflux pump, providing insights into potential strategies to overcome resistance.[2][3] This guide details the quantitative data supporting its efficacy, the experimental protocols used in its characterization, and visual representations of its proposed biological pathways and experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound against Vibrio cholerae El Tor strain C6706 has been quantified through various assays. The data highlights its potency and provides a baseline for further development and optimization.

| Parameter | Value | Conditions | Reference |

| Growth Inhibition | ≥ 50% | 1.25 µM concentration after 8 hours of incubation. | [1] |

| Initial Screening Concentration | 10 µM | Initial screen of 400 compounds from the Pathogen Box. | [1][4] |

| Cytotoxicity (HepG2 cells) | IC₂₀ = 0.658 µM | Data from MMV on human hepatoma cells. | [1] |

Mechanism of Action and Resistance

The precise molecular target of this compound is yet to be identified; however, transcriptomic analysis has elucidated its impact on several key bacterial pathways.[1][2][3]

Proposed Mechanism of Action

RNA sequencing of V. cholerae treated with this compound revealed significant changes in gene expression, suggesting a multi-faceted mechanism of action.[2][3] The compound leads to the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism .[5] This disruption of essential metabolic and regulatory functions likely contributes to the observed growth inhibition. Iron acquisition is crucial for bacterial virulence and survival, making its disruption a promising antimicrobial strategy.[6][7][8]

References

- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanadate inhibits Feo-mediated iron transport in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Investigating the Primary Molecular Target of MMV687807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV687807, a derivative of the salicylamide IMD-0354, has demonstrated notable antimicrobial activity against a range of pathogens, including Vibrio cholerae, Mycobacterium tuberculosis, and Candida albicans[1]. While its efficacy is established, the precise molecular target and mechanism of action remain an active area of investigation. This technical guide synthesizes the current understanding of this compound's biological effects, particularly in V. cholerae, and outlines the experimental approaches that have been employed to elucidate its function. The available quantitative data is presented, and key experimental workflows and proposed mechanisms are visualized to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Biological Activity and Spectrum

This compound has been identified as a potent inhibitor of Vibrio cholerae, the causative agent of cholera[1][2]. Studies have shown that it can inhibit the growth of the V. cholerae El Tor strain C6706 by at least 50% at concentrations as low as 2.5 μM[1]. Furthermore, at a concentration of 5 μM, this compound exhibits bactericidal activity against this strain[1]. In addition to its effects on V. cholerae, this compound has shown activity against other significant pathogens, indicating a potentially broad spectrum of activity[1].

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound's activity.

| Parameter | Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) causing ≥50% growth inhibition | Vibrio cholerae | ≥ 2.5 μM | [1] |

| Bactericidal Concentration | Vibrio cholerae | 5 μM | [1] |

| 20% Inhibitory Concentration (IC20) | Human Hepatoma Cells (HepG2) | 0.658 μM | [1] |

Elucidation of the Mechanism of Action in Vibrio cholerae

While the direct molecular target of this compound is yet to be definitively identified, several key experimental approaches have provided significant insights into its mechanism of action.

Transcriptomic Profiling (RNA-seq)

To understand the cellular response to this compound, RNA sequencing (RNA-seq) was performed on V. cholerae treated with the compound. This analysis revealed global changes in the transcriptome, suggesting that this compound has a broad impact on cellular functions[1].

Key Transcriptomic Changes:

-

Downregulation: A significant number of genes involved in amino acid and carbon metabolism were downregulated[1][3]. This reduction in carbon metabolism is a common cellular response to bactericidal antibiotics[1].

-

Upregulation: Genes associated with iron homeostasis were found to be upregulated[1][3].

These findings suggest that this compound may target a central cellular process, leading to widespread downstream effects on metabolism and homeostasis[1].

Resistance Mechanism Studies

The identification of resistance mechanisms is a powerful tool for inferring a compound's target or pathway. Whole-genome sequencing of spontaneous V. cholerae mutants resistant to this compound identified a mutation in a gene encoding a negative regulator of an efflux pump[1].

Identified Resistance Mechanism:

-

Efflux Pump: The VceCAB efflux pump was identified as being responsible for conferring resistance to this compound by actively transporting the compound out of the cell[1][3].

This finding, while not identifying the primary target, reveals a mechanism by which V. cholerae can evade the compound's effects.

Experimental Protocols

The following sections provide an overview of the methodologies used in the investigation of this compound.

RNA-Sequencing Analysis

-

Objective: To determine the global transcriptional response of V. cholerae to this compound treatment.

-

Methodology:

-

V. cholerae cultures were treated with sub-inhibitory concentrations of this compound.

-

Total RNA was extracted from both treated and untreated (control) bacterial cells.

-

Ribosomal RNA (rRNA) was depleted to enrich for messenger RNA (mRNA).

-

The enriched mRNA was then used to construct cDNA libraries for sequencing.

-

High-throughput sequencing was performed to generate transcriptomic data.

-

Bioinformatic analysis was conducted to identify differentially expressed genes between the treated and control groups. Genes with a log2 fold change greater than 2 (upregulated) or less than -2 (downregulated) and a P-value < 0.05 were considered significant[1].

-

Functional annotation of the differentially expressed genes was performed using databases such as KEGG and UniProtKB to identify the affected biological pathways[1].

-

Whole-Genome Sequencing of Resistant Mutants

-

Objective: To identify genetic mutations that confer resistance to this compound.

-

Methodology:

-

Spontaneous resistant mutants of V. cholerae were generated by plating a high density of cells on media containing a selective concentration of this compound.

-

Genomic DNA was isolated from both the resistant mutants and the parental wild-type strain.

-

The genomes were sequenced using a high-throughput sequencing platform.

-

The sequencing reads from the resistant mutants were aligned to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

The identified mutations were analyzed to determine their location and potential impact on gene function.

-

Visualizations

Logical Workflow for Target Investigation

Caption: Workflow for the investigation of this compound's mechanism of action.

Proposed Cellular Effects of this compound in Vibrio cholerae

Caption: Proposed cellular effects of this compound on Vibrio cholerae.

Conclusion and Future Directions

The investigation into this compound has so far revealed it to be a promising antimicrobial compound with a complex mechanism of action in Vibrio cholerae. Transcriptomic and resistance studies have provided valuable clues, pointing towards a broad impact on cellular metabolism and the involvement of an efflux-based resistance mechanism. However, the primary molecular target remains elusive.

Future research should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the direct binding partner(s) of this compound.

-

Structural Biology: Characterizing the interaction between this compound and its putative target(s) at the atomic level.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.

A deeper understanding of the molecular target of this compound will be crucial for its potential development as a novel antibiotic and for designing next-generation compounds with improved efficacy and a lower propensity for resistance.

References

Methodological & Application

Unveiling the Potency of MMV687807: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the anti-infective compound MMV687807. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The protocol outlined below is based on established methodologies and provides a framework for assessing the in vitro efficacy of this compound against various bacterial strains.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant activity against a range of pathogens.[1] Notably, it has been shown to inhibit the growth of Vibrio cholerae, the causative agent of cholera, at low micromolar concentrations.[1] Understanding the precise concentration at which this compound inhibits microbial growth is a critical first step in its development as a potential therapeutic. The MIC assay is a fundamental quantitative method used to determine the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against Vibrio cholerae. The following table summarizes the reported MIC value.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Vibrio cholerae | El Tor C6706 | ≥ 50% inhibition at 2.5 µM | [1] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]

Materials:

-

This compound compound

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial strain of interest (e.g., Vibrio cholerae El Tor strain C6706)

-

Luria-Bertani (LB) agar plates

-

Sterile 0.9% saline solution or phosphate-buffered saline (PBS)

-

Sterile 96-well round-bottom microtiter plates

-

Spectrophotometer

-

Pipettes and sterile, filtered pipette tips

-

Incubator (37°C)

-

Vortex mixer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

-

Select a few well-isolated colonies and resuspend them in CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).

-

Dilute the adjusted bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of this compound Serial Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of desired concentrations.

-

-

Assay Plate Setup:

-

In a sterile 96-well round-bottom microtiter plate, add 50 µL of CAMHB to all wells except the first column.

-

Add 100 µL of the highest concentration of the this compound dilution series to the first well of each row being tested.

-

Perform a serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will result in two-fold dilutions of the compound across the plate.

-

Wells in the eleventh column should contain only CAMHB and the bacterial inoculum to serve as a positive control for growth.

-

Wells in the twelfth column should contain only CAMHB to serve as a negative control (sterility control).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[1] Do not add bacteria to the negative control wells (column 12).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.[1]

-

-

Determination of MIC:

-